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molecular formula C9H13NO B3281950 (3-(2-Aminoethyl)phenyl)methanol CAS No. 743384-09-0

(3-(2-Aminoethyl)phenyl)methanol

Cat. No. B3281950
M. Wt: 151.21 g/mol
InChI Key: BBBQNAXNSQHGLQ-UHFFFAOYSA-N
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Patent
US08088941B2

Procedure details

To a solution of methyl-3-(cyanomethyl)benzoate (4 grams, 0.023 mol, 1 molequivalent) in 5 ml dry THF, 2M LiBH4 in THF (60 ml, 5 molequivalents) and (MeO)3B (3 ml, 1 molequivalent) were added under nitrogen atmosphere. The reaction mixture was stirred and heated at 70-75° C. for 16-18 hours. After cooling, THF was evaporated, and 2NH2SO4 was added to the residue (to acidify the solution to pH of 1-2). The resulting solution was washed with ether and powdered K2CO3 was added to the aqueous phase until the pH reached 7. NaCl was then added and the solution was extracted with THF. The organic phase was dried over MgSO4 and the solvent was evaporated, to give a 2.3 grams (67%) of a pure product, which was used without purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][C:11]#[N:12])[CH:5]=1.B(OC)(OC)OC>C1COCC1.[Li+].[BH4-]>[NH2:12][CH2:11][CH2:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[CH2:3][OH:2] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CC#N)=O
Name
Quantity
3 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Li+].[BH4-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
THF was evaporated
ADDITION
Type
ADDITION
Details
2NH2SO4 was added to the residue (
WASH
Type
WASH
Details
The resulting solution was washed with ether and powdered K2CO3
ADDITION
Type
ADDITION
Details
was added to the aqueous phase until the pH
ADDITION
Type
ADDITION
Details
NaCl was then added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NCCC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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